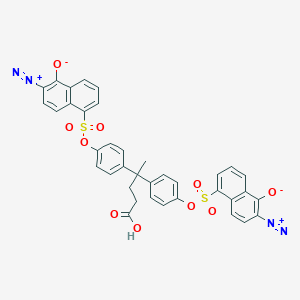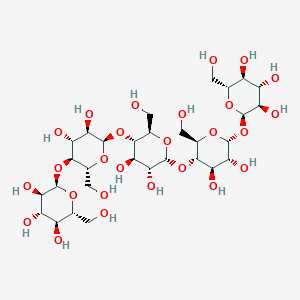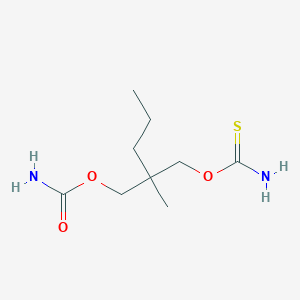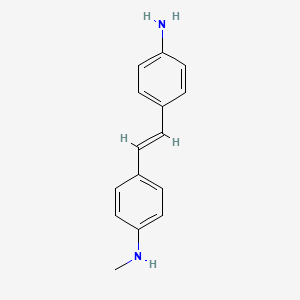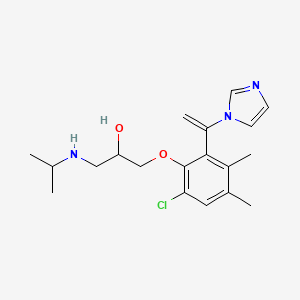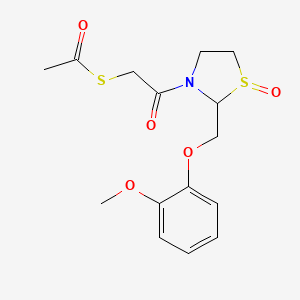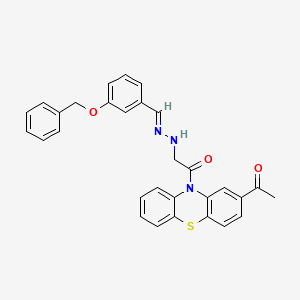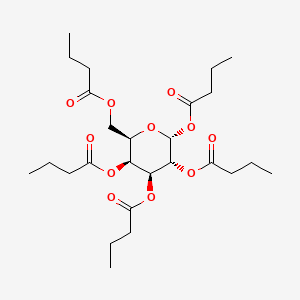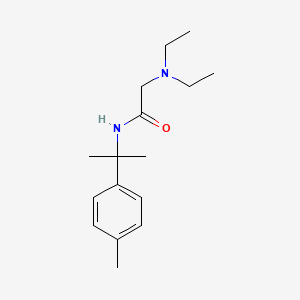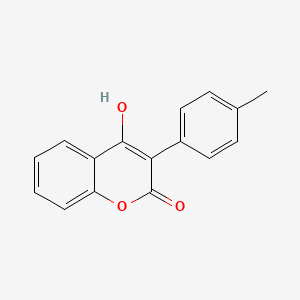
COUMARIN, 4-HYDROXY-3-(p-TOLYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxy group at the 4th position, a p-tolyl group at the 3rd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with p-tolualdehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The benzopyran core can be reduced to form dihydrobenzopyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
- Oxidation yields ketone derivatives.
- Reduction yields dihydrobenzopyran derivatives.
- Substitution yields halogenated or alkylated benzopyran derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials with specific optical and electronic properties
作用機序
The mechanism of action of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Coumarin: A parent compound with a wide range of biological activities, including anticoagulant and antimicrobial effects.
Benzopyran Derivatives: A class of compounds with diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
特性
CAS番号 |
73791-19-2 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
4-hydroxy-3-(4-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)19-16(14)18/h2-9,17H,1H3 |
InChIキー |
VFOIMQUAPALECW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


